Hirsutenol C

Description

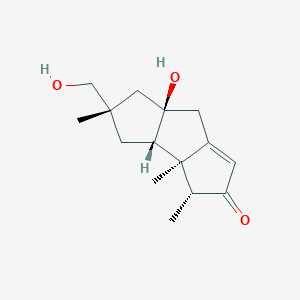

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3R,3aR,3bS,5S,6aR)-6a-hydroxy-5-(hydroxymethyl)-3,3a,5-trimethyl-3b,4,6,7-tetrahydro-3H-cyclopenta[a]pentalen-2-one |

InChI |

InChI=1S/C15H22O3/c1-9-11(17)4-10-5-15(18)7-13(2,8-16)6-12(15)14(9,10)3/h4,9,12,16,18H,5-8H2,1-3H3/t9-,12-,13-,14+,15+/m0/s1 |

InChI Key |

DNUNLBFMRIHNOC-JLGPQHSXSA-N |

Isomeric SMILES |

C[C@H]1C(=O)C=C2[C@@]1([C@@H]3C[C@](C[C@@]3(C2)O)(C)CO)C |

Canonical SMILES |

CC1C(=O)C=C2C1(C3CC(CC3(C2)O)(C)CO)C |

Synonyms |

hirsutenol C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Hirsutenol C and Hirsutanes

Elucidation of the Hirsutane Biosynthetic Cascade

The journey from basic metabolic building blocks to the complex structure of Hirsutenol C is a multi-step process orchestrated by a series of specialized enzymes. The elucidation of this pathway has been a significant area of research, revealing a sophisticated system of scaffold construction and subsequent oxidative decorations. nih.govnih.gov

In fungi, the biosynthesis of all isoprenoids, including hirsutanes, originates from the mevalonate (B85504) (MVA) pathway. nih.gov This fundamental metabolic route converts acetyl-CoA, a central metabolite, into the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net The MVA pathway is a critical starting point, supplying the essential building blocks for the construction of the much larger and more complex farnesyl pyrophosphate molecule. researchgate.net

The next stage involves the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP), a linear 15-carbon molecule. nih.gov FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases. These enzymes catalyze the intricate cyclization of FPP to form the foundational hirsutene (B1244429) scaffold (also referred to as hirsutane). nih.govrsc.org The reaction proceeds through the formation of a reactive carbocation intermediate, specifically a trans-humulyl cation, which then undergoes a series of intramolecular rearrangements and ring closures to yield the characteristic tricyclic structure of hirsutene. nih.govnih.gov

The key enzyme responsible for constructing the hirsutene skeleton is a specific sesquiterpene synthase (STS). nih.gov In Stereum hirsutum, the enzyme identified as the hirsutene synthase (HS) is a remarkable fusion protein. nih.govresearchgate.net It consists of an STS domain fused to a C-terminal 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS) domain. nih.govresearchgate.net The STS domain is responsible for the product-specific cyclization of FPP into hirsutene. researchgate.net The presence of the fused HMGS domain is unusual and is thought to play a regulatory role, potentially controlling the local supply of precursors from the MVA pathway to enhance the efficiency of sesquiterpenoid biosynthesis. nih.govresearchgate.net

The immense structural diversity of the hirsutane family arises after the formation of the basic hirsutene scaffold. This diversity is generated by the action of "tailoring" enzymes, which modify the core structure through a series of oxidative reactions. nih.govrsc.org Chief among these are the cytochrome P450 monooxygenases (P450s or CYPs), a versatile superfamily of heme-containing enzymes that catalyze hydroxylation and other oxidative reactions. wikipedia.orgmdpi.comnih.gov The hirsutane biosynthetic gene cluster contains genes for several P450s, as well as other enzymes like dehydrogenases and reductases, that collaboratively decorate the hirsutane ring system. nih.gov These modifications are crucial for producing the final bioactive compounds, including the various hirsutenols. nih.govmdpi.com

The conversion of the initial hirsutene scaffold into specific hirsutenols is a stepwise process involving several oxidative enzymes. Research using heterologous expression systems has begun to unravel the specific functions of enzymes within the hir gene cluster. nih.gov The pathway branches out from early intermediates, with different P450s introducing hydroxyl groups at specific positions. For example, the P450 enzymes HirC and HirF have been shown to mediate stepwise hydroxylation at the C-5 and C-7 positions of the A-ring. nih.gov

Subsequent modifications by other enzymes, such as the P450 HirE and the short-chain dehydrogenase/reductase HirJ, lead to further intermediates. nih.gov It has been proposed that the compound designated 8A, a δ-hydroxy-α,β-unsaturated ketone, serves as a key biosynthetic precursor to Hirsutenol B and this compound. nih.govresearchgate.net The final hydroxylations required to convert this precursor into the specific isomers of Hirsutenol A, B, and C are likely catalyzed by other P450s within the cluster, such as those related to the P450 HirG, which has demonstrated C-2 hydroxylation activity. nih.gov

Characterization of Hirsutane Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). asm.orgnih.gov This clustering facilitates the coordinated regulation of the entire pathway.

The hirsutane biosynthetic gene cluster, designated the hir cluster, has been identified and characterized in Stereum hirsutum. nih.govresearchgate.net The cluster in the MAFF4200200 strain contains 15 putative biosynthetic genes. nih.gov Functional characterization has identified the roles of several key genes within this cluster, including the hirsutene synthase and various tailoring enzymes. nih.govresearchgate.net

A significant finding is that the hirsutene synthase gene (hirA) encodes the STS-HMGS fusion protein, a feature that may provide a regulatory advantage in isoprenoid production. nih.govresearchgate.net The hir cluster also contains the genes for four distinct cytochrome P450s (hirC, hirE, hirF, and hirG), a dehydratase (hirB), an NAD(P)-binding protein (hirD), a flavin-dependent enzyme (hirH), and a short-chain dehydrogenase/reductase (hirJ), among others. nih.govresearchgate.net The identification and characterization of this BGC provide a genetic blueprint for hirsutane biosynthesis and open avenues for the discovery and production of novel, pharmaceutically relevant hirsutanoids through genetic engineering. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Hirsutane Biosynthetic Pathway

| Enzyme/Protein | Gene (in S. hirsutum) | Type | Function in Pathway | Citation |

|---|---|---|---|---|

| Hirsutene Synthase-HMGS | hirA | Fusion Protein (Sesquiterpene Synthase - HMG-CoA Synthase) | Catalyzes cyclization of FPP to hirsutene scaffold; HMGS domain may regulate precursor supply. | nih.govnih.govresearchgate.net |

| HirB | hirB | Dehydratase | Involved in A-ring modifications of the hirsutane core. | nih.gov |

| HirC | hirC | Cytochrome P450 | Catalyzes hydroxylation at the C-5 position of the hirsutane A-ring. | nih.gov |

| HirD | hirD | NAD(P)-binding protein | Involved in A-ring modifications. | nih.gov |

| HirE | hirE | Cytochrome P450 | Catalyzes multi-step oxidations on pathway intermediates. | nih.gov |

| HirF | hirF | Cytochrome P450 | Catalyzes hydroxylation at the C-7 position of the hirsutane A-ring. | nih.gov |

| HirG | hirG | Cytochrome P450 | Catalyzes C-2 hydroxylation; related P450s may perform final hydroxylations for hirsutenols. | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Anhydroarthrosporone |

| Complicatic acid |

| Coriolin |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate (FPP) |

| Hirsutanol A |

| Hirsutanol C |

| Hirsutene |

| Hirsutenol A |

| Hirsutenol B |

| This compound |

| Hirsutic acid C |

Identification and Functional Annotation of Genes within the hir Cluster

The biosynthesis of hirsutanes is orchestrated by a set of genes located together in a biosynthetic gene cluster (BGC), referred to as the hir cluster. nih.govacs.org In the hirsutenol-producing fungus Stereum hirsutum MAFF4200200, this cluster contains numerous genes, with nine being actively expressed during fermentation. nih.govacs.org These expressed genes are responsible for constructing the initial hirsutane skeleton and performing a series of oxidative modifications to create a diverse family of related compounds. The functional annotation of these genes reveals a toolkit of enzymes capable of detailed chemical tailoring.

The identified genes include a sesquiterpene synthase (STS), a dehydratase, four cytochrome P450 monooxygenases (P450s), an NAD(P)-binding protein, a flavin-dependent enzyme, and a short-chain dehydrogenase/reductase (SDR). nih.govacs.org This collection of enzymes works in concert to build and decorate the core hirsutane structure.

Table 1: Genes and their Annotated Functions in the hir Cluster

| Gene | Enzyme Type | Putative Function |

|---|---|---|

| hirA | Sesquiterpene Synthase (STS) | Catalyzes the formation of the initial hirsutane scaffold. nih.govacs.org |

| hirB | Dehydratase | Involved in the formation of an α,β-unsaturated ketone moiety on the A-ring. nih.govacs.org |

| hirC | Cytochrome P450 | Performs hydroxylation on the hirsutane A-ring, specifically at the C-5 position. nih.govacs.org |

| hirD | NAD(P)-binding protein | Participates in the modification of the A-ring alongside HirJ and HirB. nih.govacs.org |

| hirE | Cytochrome P450 | Catalyzes multi-step oxidations on a key intermediate, leading to further diversification. nih.govacs.org |

| hirF | Cytochrome P450 | Performs hydroxylation on the A-ring, specifically at the C-7 position. nih.govacs.org |

| hirG | Cytochrome P450 | Catalyzes C-2 hydroxylation and is implicated in the synthesis of hirsutenol precursors. nih.govacs.org |

| hirH | Flavin-dependent enzyme | Function remains unconfirmed as no product was detected in experimental reactions. nih.govacs.org |

| hirJ | Short-chain dehydrogenase/reductase (SDR) | Works with HirB and HirD to modify the A-ring of the hirsutane structure. nih.govacs.org |

Specificity and promiscuity of Hirsutane Biosynthetic Enzymes (e.g., HirC, HirF, HirJ, HirB, HirD, HirE, HirG, HirH)

The structural variety within the hirsutane family is a direct result of the specific, and sometimes promiscuous, nature of the biosynthetic enzymes. The pathway involves a series of sequential and sometimes competing oxidative modifications, primarily focused on the A-ring of the hirsutane skeleton before diversifying modifications on the B- and C-rings. nih.govnih.gov

The process begins with the enzymes HirC and HirF, both cytochrome P450s, which introduce hydroxyl groups. nih.govacs.org

HirC and HirF mediate stepwise hydroxylation at the C-5 and C-7 positions, respectively. nih.govacs.org While both are capable of hydroxylation, studies show that HirF exhibits much higher activity, suggesting it is a more efficient enzyme in the pathway. nih.gov This creates a key branch point in the biosynthesis. nih.gov

Following this, a trio of enzymes—HirJ (a short-chain dehydrogenase/reductase), HirB (a dehydratase), and HirD (an NAD(P)-binding protein)—collaborate to modify the A-ring, transforming the diol intermediate into an α,β-unsaturated ketone. nih.govacs.org This ketone is a crucial intermediate that serves as the substrate for late-stage diversification enzymes. nih.gov

HirE , another P450, demonstrates significant catalytic versatility. It recognizes the α,β-unsaturated ketone intermediate and performs multistep oxidations to yield several different products, including a δ-hydroxy-α,β-unsaturated ketone (compound 8A) and an α,β,γ,δ-unsaturated ketone (compound 8B). nih.gov This promiscuity is a key driver of structural diversification.

HirG , a P450 enzyme, is responsible for hydroxylation at the C-2 position. nih.govacs.org The intermediate known as 8A, produced by HirE, is believed to be a direct biosynthetic precursor to hirsutenols B and C. nih.govacs.orgresearchgate.net It is hypothesized that HirG-related P450s could catalyze the necessary hydroxylations at other positions (C-1 and C-15) to complete the synthesis of these specific hirsutenols. nih.govacs.org

HirH , a flavin-dependent enzyme, was expressed, but in vitro enzymatic reactions failed to detect any product, leaving its precise role in the pathway unclear under the experimental conditions. nih.govacs.org

Table 2: Enzymatic Reactions in Hirsutane Biosynthesis

| Enzyme(s) | Substrate(s) | Product(s) | Reaction Type |

|---|---|---|---|

| HirC | Hirsutane intermediate (2) | C-5 hydroxylated product (3) | Hydroxylation |

| HirF | Hirsutane intermediate (2) | C-7 hydroxylated product | Hydroxylation |

| HirC & HirF | Hirsutane intermediate (2) | C-5, C-7 diol product (4) | Stepwise Hydroxylation |

| HirJ, HirB, HirD | Diol intermediate (4) | α,β-unsaturated ketone (7) | Oxidation/Dehydration |

| HirE | α,β-unsaturated ketone (7) | δ-hydroxy-α,β-unsaturated ketone (8A) and α,β,γ,δ-unsaturated ketone (8B) | Multi-step Oxidation |

| HirG | Various intermediates | C-2 hydroxylated products | Hydroxylation |

Investigation of the Sesquiterpene Synthase-3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase (STS-HMGS) Fusion Protein

The very first step in hirsutane biosynthesis—the creation of the core 5-5-5 tricyclic hirsutene scaffold from the linear precursor farnesyl pyrophosphate (FPP)—is catalyzed by a highly unusual enzyme. asm.orgnih.govnih.gov Researchers have identified and characterized a hirsutene synthase that exists as a natural fusion protein, combining a sesquiterpene synthase (STS) domain with a 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS) domain. mdpi.comasm.orgnih.gov

This STS-HMGS fusion protein is a remarkable example of enzyme evolution. asm.org The STS domain performs the complex cyclization of FPP to form the hirsutene scaffold with high specificity. asm.orgnih.gov The HMGS domain is an enzyme from the mevalonate (MVA) pathway, which is responsible for producing the isoprenoid precursors themselves. asm.orgnih.gov While HMGS is not typically seen as the main regulatory point in this pathway, its fusion to the STS suggests a strategy to ensure a dedicated supply of precursors for the biosynthesis of these secondary metabolites. asm.orgnih.gov Functional studies confirmed that both the STS and HMGS domains of the fusion protein are active. asm.orgscience.gov This unique fusion protein is part of the larger hirsutane biosynthetic gene cluster, highlighting the integrated nature of this metabolic pathway. asm.orgnih.govnih.gov

Heterologous Expression and Biotransformation Strategies for Hirsutane Diversification

Application of Recombinant Expression Systems for Pathway Elucidation

Elucidating the complex, multi-step biosynthetic pathway of hirsutanes was made possible through the use of recombinant expression systems. nih.govacs.org The fungus Aspergillus oryzae has been established as a particularly effective heterologous host for expressing genes from mushrooms. nih.govacs.org Scientists introduced the hir genes from S. hirsutum into A. oryzae, both individually and in various combinations. nih.gov

This approach allowed for the systematic functional characterization of each enzyme. By observing the products formed in the engineered host strains, researchers could assign specific catalytic functions to HirC, HirF, HirE, and others. nih.gov However, this method also encountered challenges; for instance, the complete A-ring modification sequence involving HirJ, HirB, and HirD did not proceed successfully within the heterologous host. nih.govacs.org To overcome this, in vitro enzymatic reactions using the purified recombinant enzymes were performed, which successfully converted the substrate and confirmed the function of these enzymes. nih.govacs.org This combination of in vivo heterologous expression and in vitro assays proved crucial for mapping the entire biosynthetic pathway. nih.gov

Engineered Biosynthesis for Novel Hirsutane Production

A comprehensive understanding of the hirsutane biosynthetic pathway provides a powerful toolkit for genetic engineering and the creation of novel compounds. nih.govnih.gov By mixing and matching the characterized enzymes in heterologous hosts, researchers can guide the biosynthesis toward new chemical structures not observed in the native organism. nih.gov

This strategy of engineered biosynthesis has been successfully demonstrated. Through the heterologous expression of different combinations of the nine active hir genes and subsequent biotransformation experiments, scientists were able to produce eleven hirsutanes, six of which were entirely new compounds (designated as compounds 4, 6, 9A, 9B, 10A, and 11A). nih.govacs.org This work underscores the potential to leverage the promiscuity and specificity of biosynthetic enzymes like HirE to generate structural diversity. nih.gov Such approaches open the door for producing libraries of hirsutane derivatives, which can then be screened for new or improved biological activities. nih.govresearchgate.net

Chemical Synthesis and Semisynthesis of Hirsutenol C and Analogs

Total Synthesis Approaches to the Hirsutane Tricyclic Skeleton

Total synthesis efforts for hirsutane natural products have focused on efficiently assembling the linearly fused 5-5-5 tricyclic skeleton, often featuring contiguous stereocenters.

The construction of the 5-5-5 triquinane core, a hallmark of hirsutanes, has been achieved through various sophisticated methodologies. One prominent strategy involves the Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol (B89426) reaction sequence. This method, pioneered by the Yu group, efficiently constructs the linearly fused 5/5/5 tricyclic skeleton, notably establishing a bridgehead quaternary carbon. uni.lumdpi.comresearchgate.netctdbase.orgresearchgate.netlipidmaps.org This approach is lauded for its step economy, completing the tricyclic core in typically two catalytic steps, and for its high diastereoselectivity, often achieving >20:1 diastereomeric ratio (dr) in the aldol step due to conformational control. plantaedb.com

Other notable approaches to the triquinane core include:

Photo-thermal olefin metathesis: This method has been applied to readily available Diels-Alder adducts, providing a simple route to triquinane natural products. nih.govchem960.comfishersci.com

Intramolecular Diels-Alder reactions: These reactions are key steps in several syntheses, involving substituted cyclopentadienes that contain most of the carbon atoms found in the target hirsutane. nih.govresearchgate.netnih.gov

[6+2] cycloaddition of fulvenes with alkenes: This novel cycloaddition provides a facile route to the hirsutane framework. researchgate.net

Sequential Claisen rearrangement and enyne radical closure: This iterative process has been used for cyclopentannulation, leading to triquinane systems. nih.govchem960.com

Photochemical intramolecular [2+2] cycloaddition: This method, followed by an in situ methanol (B129727) addition to a strained cyclopropane (B1198618) ring, has been reported for the synthesis of the hirsutane carbon skeleton. nih.gov

The choice of strategy often depends on the desired functionalization pattern and stereochemical outcome.

Achieving precise stereocontrol is paramount in hirsutane synthesis due to the multiple chiral centers within the 5-5-5 tricyclic system. Many synthetic routes are designed to impart specific stereochemistry, particularly the cis-anti-cis configuration common in linear triquinanes. nih.govmdpi.comresearchgate.net

Key aspects of stereoselective synthesis include:

Diastereoselective aldol cyclization: As seen in the Yu group's Rh(I)-catalyzed approach, conformational control during the aldol step can lead to high diastereoselectivity. plantaedb.com

Asymmetric Pauson-Khand bicyclization: This method has been employed in enantioselective formal syntheses of hirsutene (B1244429), demonstrating control over the absolute configuration. nih.gov

Stereocontrolled sequences: Various multi-step sequences have been developed to achieve stereospecific conversions, such as the transformation of a 3α-hydroxymethylene ketone to racemic hirsutic acid. nih.gov

Silyl group directed stereo control: This strategy has been utilized to achieve stereocontrolled synthesis of hirsutane derivatives. nih.govchem960.com

The inherent strain and connectivity of the triquinane system necessitate careful consideration of reaction conditions to maintain or establish the desired stereochemical relationships.

Beyond the core skeleton, the introduction of specific functional groups is crucial for synthesizing diverse hirsutane natural products like Hirsutenol C. Common functionalities include hydroxyl groups, ketones, epoxides, and carboxylic acids.

Significant methodologies include:

Corey-Chaykovsky epoxidation followed by transannular epoxide-alkene cyclization: The Liu-Yu protocol effectively uses this sequence to introduce the C-7 quaternary center with high regiochemical and stereochemical fidelity (>95% retention of configuration at C-7). uni.luctdbase.orgplantaedb.com This is particularly useful for late-stage functionalization.

Oxidative modifications: In the biosynthesis of hirsutanes, oxidative modifications of the A-ring, followed by structural diversification of the B- and C-rings, are key to generating structural diversity. wikipedia.orgnih.gov Synthetic chemists mimic these processes using various oxidizing agents.

Wittig olefination: This reaction is employed to introduce exocyclic methylene (B1212753) groups, as seen in the elaboration of triquinane intermediates. fishersci.com

Epoxidation and ring-opening protocols: The strategic epoxidation of olefinic bonds, followed by controlled ring-opening, is a common route to introduce hydroxyl functionalities. For instance, m-chloroperbenzoic acid (mCPBA) can be used for epoxidation, and subsequent TMSOTf-mediated ring opening can yield allylic alcohols. fishersci.com

Chlorination, reduction, dehydration, and oxidation maneuvers: These sequential transformations are used to access specific oxidation states and functional group patterns on the triquinane framework. researchgate.net

The precise placement and stereochemistry of these functionalities are critical for mimicking natural product structures and for exploring their biological activities.

Table 1: Key Total Synthesis Strategies for the Hirsutane Tricyclic Core

| Strategy | Key Reaction/Mechanism | Notable Outcome (Example) | References |

| Rh(I)-catalyzed [(5+2)+1] Cycloaddition/Aldol | Metal-catalyzed cycloaddition followed by aldol cyclization | High diastereoselectivity (>20:1 dr), efficient construction of 5/5/5 core with quaternary center | uni.lumdpi.comresearchgate.netctdbase.orgresearchgate.netlipidmaps.orgplantaedb.com |

| Photo-thermal Olefin Metathesis | Ring-closing, ring-opening, and ring-rearrangement metathesis | Creation of linear triquinane core, applied to hirsutene synthesis | nih.govnih.govchem960.com |

| Intramolecular Diels-Alder Reaction | Cycloaddition of substituted cyclopentadienes | Construction of key tricyclic intermediates, enantioselective approaches | nih.govresearchgate.netnih.gov |

| [6+2] Cycloaddition of Fulvenes with Alkenes | Cycloaddition forming pentaleno[1,2-c]furan skeleton | Facile synthesis of hirsutane framework | researchgate.net |

| Corey-Chaykovsky Epoxidation / Transannular Cyclization | Epoxide formation followed by InCl3-catalyzed ring opening | Stereoselective introduction of quaternary centers, regiochemical control | uni.luctdbase.orgplantaedb.com |

Semisynthesis and Derivatization Studies of Hirsutenols

Semisynthesis involves chemical modifications of naturally isolated compounds, offering a pathway to explore structure-activity relationships (SAR) and generate analogs that might possess improved properties or novel biological activities. Hirsutenols A, B, and C were originally isolated from Stereum hirsutum, nih.gov and further hirsutenols D, E, and F have also been identified from the same source. This natural diversity provides a basis for semisynthetic exploration.

The structural variations observed in naturally occurring hirsutenols (e.g., differences in hydroxylation, oxidation states, and methyl group positions) provide initial insights into SAR. Chemical modification strategies applied to isolated hirsutenols aim to systematically alter specific functional groups or introduce new ones to probe their impact on biological activity.

Common chemical modification strategies relevant for SAR exploration of hirsutenols would include:

Oxidation/Reduction: Interconversion of hydroxyl groups to ketones or vice-versa, or reduction of double bonds, can alter polarity and reactivity.

Esterification/Etherification: Modification of hydroxyl groups to esters or ethers can influence lipophilicity, metabolic stability, and receptor binding.

Epoxidation/Epoxide opening: Introducing or modifying epoxide rings, followed by controlled ring opening, can create new hydroxyl patterns or other functionalities.

Functional group interconversions: Transforming existing functional groups (e.g., carboxylic acids to esters or amides) to explore different interactions with biological targets.

Introduction of alkyl/aryl groups: Adding hydrophobic or aromatic moieties can impact binding affinity and pharmacokinetic properties.

These modifications, while not always explicitly detailed for this compound in the provided search results, are standard approaches in natural product chemistry for SAR studies. The elucidation of biosynthetic pathways, which involve oxidative modifications and structural diversification, also guides the design of such chemical modifications. wikipedia.orgnih.gov

The design of this compound analogs and related hirsutane compounds is often guided by the understanding gained from total synthesis efforts and SAR studies. Analogs can be designed to:

Simplify the scaffold: Creating simplified versions of the hirsutane core to identify the minimal structural requirements for activity.

Enhance specific interactions: Introducing functional groups known to interact favorably with target proteins or cellular components.

Improve physicochemical properties: Modifying structures to optimize solubility, permeability, or metabolic stability.

Explore conformational space: Designing analogs that lock the molecule into specific conformations to understand the active conformation.

The synthetic methodologies used in total synthesis, such as the Rh(I)-catalyzed cycloaddition for core construction or the Corey-Chaykovsky epoxidation for functionalization, can be adapted for the targeted synthesis of specific this compound analogs. For instance, varying the starting materials in these convergent syntheses can lead to a diverse set of analogs with controlled stereochemistry and functional group patterns. The ability to stereoselectively construct the 5-5-5 tricyclic core and precisely introduce functionalities is crucial for creating a library of analogs for comprehensive SAR analysis.

Biological Activities and Preclinical Mechanistic Investigations of Hirsutenol C

Anti-inflammatory and Nitric Oxide (NO) Inhibitory Activities

The hirsutane class of sesquiterpenoids, to which Hirsutenol C belongs, is recognized for its anti-inflammatory properties. acs.orgnih.govmdpi.comsemanticscholar.org These compounds have demonstrated the ability to modulate inflammatory responses, a key aspect in addressing various pathological conditions.

Modulation of Inflammatory Mediators

Within the hirsutane class, specific compounds have been investigated for their capacity to inhibit nitric oxide (NO) production, a critical pro-inflammatory mediator. For instance, hirsutane-type sesquiterpenes such as chondroterpene A and hirsutanol A have shown significant inhibitory activity against NO production in murine microglial cells, including RAW 264.7 and BV-2 cell lines. researchgate.netacs.org The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS), an enzyme responsible for generating large quantities of NO during inflammatory processes. horizonepublishing.comnih.gov While direct, detailed mechanistic investigations specifically for this compound's modulation of a broad spectrum of inflammatory mediators beyond NO are not extensively documented in the provided literature, its classification within a group known for anti-inflammatory effects suggests a broader influence on inflammatory pathways. General mechanisms of modulating inflammatory mediators include interfering with pro-inflammatory cytokine and chemokine production, and suppressing signaling transduction pathways. nih.govdovepress.comnih.govjournalmeddbu.commsdvetmanual.commdpi.com

Antioxidant Activities

Antioxidant activity is another significant biological property observed within the hirsutane family, contributing to their potential protective effects against oxidative damage.

Radical Scavenging Potential

The radical scavenging potential of hirsutane derivatives has been highlighted through studies on closely related compounds. Hirsutenols D, E, and F, which are structurally similar to this compound, have demonstrated strong scavenging activity against superoxide (B77818) anion radicals. mdpi.comnih.gov This indicates that compounds within the hirsutenol series possess the ability to neutralize harmful free radicals, thereby mitigating oxidative stress.

Superoxide Anion Radical Scavenging Activity

Specific quantitative data illustrate the potent superoxide anion radical scavenging activity of related hirsutenols. Hirsutenols D, E, and F exhibited notable half-maximal effective concentration (EC₅₀) values against superoxide anion radicals, as detailed in Table 1. mdpi.comnih.gov This strong scavenging capacity suggests that this compound, as a member of this group, may also contribute to antioxidant defense mechanisms by directly neutralizing superoxide anions, which are key reactive oxygen species implicated in various diseases. walshmedicalmedia.comnih.govresearchgate.netmdpi.com

Table 1: Superoxide Anion Radical Scavenging Activity of Hirsutenols D, E, and F

| Compound | EC₅₀ (mM) |

| Hirsutenol D | 8.78 |

| Hirsutenol E | 1.62 |

| Hirsutenol F | 0.39 |

Other Emerging Biological Activities within the Hirsutane Class

Beyond anti-inflammatory and antioxidant effects, the broader hirsutane class, including this compound, exhibits a range of other biological activities. These include cytotoxic and antimicrobial properties. acs.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Specifically, Hirsutenols A, B, and C have shown moderate antibacterial activity against Escherichia coli. mdpi.comsemanticscholar.orgmdpi.comnih.gov This indicates their potential as antimicrobial agents. Furthermore, various hirsutane compounds, such as hirsutic acids C and D, and sterhirsutins, have demonstrated cytotoxic effects against certain cancer cell lines, including K562 and HCT116. mdpi.comsemanticscholar.orgmdpi.comnih.gov Some sterhirsutins have also been noted for their autophagy-inducing activities, which are relevant to the therapy of cancer and neurodegenerative disorders. mdpi.comnih.gov These findings collectively underscore the multifaceted pharmacological potential of this compound and its related hirsutane derivatives.

Structure Activity Relationship Sar Studies of Hirsutenol C and Hirsutanes

Impact of A-Ring, B-Ring, and C-Ring Modifications on Pharmacological Profile

Recent biosynthetic studies on hirsutanes have provided a framework for understanding how modifications on the A, B, and C rings contribute to their structural diversity and, consequently, their biological activity. The modification of the A-ring appears to be a primary step in the diversification of hirsutanes, leading to different classes of these compounds. nih.govnih.gov

A-Ring Modifications: Hirsutanes can be classified into groups based on the modifications of their A-ring. nih.gov

Group 1: Characterized by oxygen functional groups at the C-5 and C-7 positions. The degree of oxidation at C-5 and C-13 varies among compounds in this group. nih.gov

Group 2: These derivatives possess an α,β-unsaturated moiety on the A-ring, which can be a crucial feature for enhanced bioactivity. nih.gov

Group 3: This group is defined by the presence of an epoxide moiety on the A-ring. nih.gov Epoxides are known to be reactive functional groups that can interact with cellular macromolecules, contributing to cytotoxicity.

B- and C-Ring Modifications: Following the initial A-ring modifications, further structural diversification occurs on the B and C rings, leading to a wide array of naturally occurring hirsutanes. nih.gov These modifications often involve hydroxylations, acetylations, and other substitutions that fine-tune the molecule's polarity and steric properties, thereby modulating its pharmacological profile. The specific arrangement of these functional groups on the B and C rings can influence the molecule's ability to fit into the active site of a target enzyme or receptor.

The following table summarizes the classification of hirsutanes based on A-ring modifications, which is a key aspect of their SAR:

| Hirsutane Group | Key A-Ring Modification | Potential Impact on Bioactivity |

| Group 1 | Oxygen functional groups at C-5 and C-7 | Modulates polarity and hydrogen bonding capacity |

| Group 2 | α,β-Unsaturated moiety | Potential for Michael addition reactions, enhancing cytotoxicity |

| Group 3 | Epoxide moiety | Increased reactivity, potential for covalent modification of biological targets |

Computational Approaches in SAR Analysis (e.g., DFT-based structure validation)

Computational chemistry plays a crucial role in the study of complex natural products like hirsutanes. Density Functional Theory (DFT) has been effectively utilized for the structural validation and elucidation of these molecules. Given the stereochemical complexity of hirsutanes, experimental characterization using techniques like NMR spectroscopy can sometimes lead to incorrect structural assignments.

A hybrid computational method, DU8+, which incorporates DFT principles, has been successfully employed to re-examine the structures of over 90 natural sesquiterpenes with triquinane cores, including several hirsutanes. nih.govacs.org This approach involves calculating the NMR chemical shifts for a series of potential diastereomers and comparing them with the experimental data to identify the correct structure. This computational validation is a critical step that precedes any meaningful SAR analysis, ensuring that the relationships being drawn between structure and activity are based on accurate molecular geometries. Such computational methods provide a powerful tool for refining the understanding of the three-dimensional structural features that are essential for the bioactivity of hirsutane sesquiterpenoids. nih.govacs.org

Advanced Analytical Methodologies for Hirsutenol C Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of Hirsutenol C is accomplished through the synergistic use of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a cornerstone for determining the complex carbon skeleton and stereochemistry of hirsutane sesquiterpenes. Unlike one-dimensional NMR, 2D-NMR experiments spread signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org Key 2D-NMR experiments used in the structural confirmation of compounds like this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond 1H-¹³C correlation). libretexts.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the hirsutane framework.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is vital for connecting the molecular fragments identified by COSY and for establishing the connectivity across quaternary carbons (carbons with no attached protons). libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.

Advanced Mass Spectrometry (MS) provides precise molecular weight determination and valuable fragmentation data that aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides clues about the molecule's substructures. youtube.comyoutube.com This information is complementary to NMR data and serves as a powerful confirmation tool.

| Spectroscopic Technique | Information Provided for this compound Structure |

| COSY (Correlation Spectroscopy) | Reveals proton-proton (1H-1H) spin-spin coupling networks, helping to establish connectivity within molecular fragments. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom it is directly attached to (1JCH), assigning protons to their respective carbons. libretexts.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (2,3JCH), crucial for connecting molecular fragments and defining the overall carbon skeleton. youtube.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in three-dimensional space, providing critical information for determining the relative stereochemistry of the molecule. |

| HRMS (High-Resolution Mass Spectrometry) | Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. |

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis in Research

The study of this compound begins with its isolation from a complex natural source, typically a fungal culture. Chromatographic techniques are indispensable for this process, separating the target compound from a multitude of other metabolites. iipseries.org

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds in significant quantities. teledynelabs.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com By exploiting differences in the chemical properties (such as polarity) between this compound and other components in the mixture, a high degree of purification can be achieved. iipseries.orgspringernature.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like methanol-water or acetonitrile-water), is commonly employed for the purification of sesquiterpenoids. nih.gov The high resolution of HPLC allows for the separation of closely related structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used for the quantitative analysis and metabolic profiling of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like this compound, a chemical derivatization step is often required to increase their volatility. In metabolic profiling studies, GC-MS can provide a snapshot of the various metabolites present in a biological sample under specific conditions. nih.gov This allows researchers to understand how the production of this compound and related metabolites might change in response to different stimuli or at different stages of fungal growth. The mass spectrometer detector provides high selectivity and sensitivity, enabling the identification and quantification of compounds even at low concentrations. youtube.comnih.gov

| Chromatographic Method | Application in this compound Research | Principle of Separation |

| Preparative HPLC | Isolation of pure this compound from crude fungal extracts for structural elucidation and biological testing. warwick.ac.uk | Differential partitioning of compounds between a liquid mobile phase and a solid stationary phase based on polarity. teledynelabs.com |

| GC-MS | Quantitative analysis of this compound (after derivatization) and profiling of related volatile/semi-volatile metabolites in biological samples. researchgate.netmdpi.com | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. |

Chemoinformatics and Bioinformatics Applications in Hirsutane Classification and Discovery

The growing number of identified hirsutane sesquiterpenoids has been accompanied by the development of computational tools to manage and analyze this chemical diversity.

Chemoinformatics applies computational methods to solve chemical problems, including the classification of natural products. rjpbcs.com For hirsutanes, chemoinformatics approaches can be used to group the more than 70 known derivatives based on their structural features. nih.gov For instance, a recent study successfully classified 69 natural hirsutanes into three distinct groups based on the oxidative modification patterns of their A-ring, a classification that covered 92% of known natural hirsutanes. nih.govnih.gov This systematic organization is guided by an understanding of their biosynthetic pathways and provides a logical framework for this diverse family of compounds. nih.gov

Bioinformatics plays a crucial role in the discovery of new hirsutanes and the enzymes responsible for their production. By analyzing fungal genomes, bioinformatic tools can identify putative biosynthetic gene clusters (BGCs) that encode the enzymes for sesquiterpene synthesis. acs.org This "genome mining" approach allows researchers to predict which fungi might produce hirsutanes and to identify the specific genes involved. acs.org This knowledge can then be used in genetic engineering techniques to produce novel, structurally diverse hirsutanes that may not be readily accessible through traditional isolation methods. nih.gov The integration of bioinformatics with chemical data is a powerful strategy for accelerating the discovery of new natural products. nih.gov

Ecological Roles and Biotechnological Potential

Natural Sources and Ecological Distribution of Hirsutenol C (e.g., Stereum hirsutum and other fungi)

This compound is a natural product primarily isolated from fungi, specifically from the Basidiomycetes genus Stereum. The wood-rotting mushroom Stereum hirsutum, also known as the Hairy Curtain Crust fungus, is a well-documented source of this compound nih.govresearchgate.netfirst-nature.comresearchgate.net. This fungus is saprobic, meaning it obtains nutrients from dead organic matter, and is commonly found on dead hardwood trees and fallen branches, particularly oaks and beech, and occasionally on conifer timber first-nature.com. Stereum hirsutum is widely distributed across Britain and Ireland, mainland Europe (from Scandinavia to the Mediterranean), and is considered native to many Southern Hemisphere countries, including Australia first-nature.com.

Beyond Stereum hirsutum, other strains within the Stereum genus are known to produce hirsutane sesquiterpenoids, the structural class to which this compound belongs mdpi.com. For instance, hirsutane sesquiterpenoids have also been isolated from Stereum complicatum mdpi.com. The prevalence of sesquiterpenoids, including hirsutenols, in Stereum species suggests that their production may be a characteristic feature of this fungal genus mdpi.comnih.gov.

The following table summarizes the primary natural source of this compound:

| Compound Name | Primary Natural Source | Ecological Niche |

| This compound | Stereum hirsutum | Dead hardwood trees and fallen branches |

Hypothesized Ecological Functions of Hirsutenols

The production of secondary metabolites by organisms, including hirsutenols, is not random but is often linked to their ecological niches mdpi.comnih.gov. It is hypothesized that the production of sesquiterpenoids, such as hirsutenols, by Stereum species serves a defensive purpose, helping the fungi protect their habitat or suppress the growth of competitors to maintain their abundance mdpi.comnih.gov.

Research indicates that hirsutenols, including this compound, exhibit various biological activities that could contribute to their ecological roles. For example, hirsutenols A–C have shown moderate activity against Escherichia coli nih.gov. Other hirsutenols, such as hirsutenols D–F, have demonstrated strong scavenging activity against superoxide (B77818) anion radicals, indicating antioxidant properties mdpi.comnih.gov. These activities, such as antimicrobial and radical scavenging, suggest that hirsutenols may act as protective agents for the fungi in their environment, potentially deterring microbial competitors or mitigating oxidative stress mdpi.comnih.gov.

Biotechnological Applications for Sustainable Production and Novel Compound Discovery

The diverse bioactivities of microbial secondary metabolites, including hirsutenols, make them attractive for various biotechnological applications in sectors such as agriculture, health, and industry frontiersin.org. Given the structural complexity of hirsutenoids, chemical synthesis is often not economically viable, making isolation from native hosts or genetically engineered production systems crucial for their access and study asm.org.

To achieve sustainable and economically viable production of this compound, strategies focusing on strain improvement and fermentation optimization are critical. Microbial strains that overproduce commercially important metabolites are commonly obtained through methods like mutagenesis and random screening, or through recombinant DNA technology springernature.comnih.gov.

For Stereum hirsutum, enhancing the production of hirsutenols could involve:

Classical Strain Improvement (CSI): This involves multi-round random mutagenesis followed by screening for higher-producing strains mdpi.com. This approach has historically led to significant increases in the yield of target secondary metabolites in various industrial fungal producers mdpi.com.

Genetic Engineering: Advances in recombinant DNA technology allow for the specific addition or deletion of genes to improve microbial strains springernature.comnih.gov. Identifying the genes controlling hirsutenol biosynthesis in Stereum hirsutum is key to this approach asm.orgspringernature.com. For instance, the identification and cloning of hirsutene (B1244429) synthase, a key enzyme in the biosynthesis of hirsutenoids, from S. hirsutum provides important insights for future metabolic engineering efforts asm.orgnih.gov.

Fermentation Optimization: Optimizing fermentation processes is essential to maximize the potential of improved strains springernature.comnih.gov. This includes optimizing medium composition (carbon source, nitrogen source, trace elements), and environmental conditions (pH, temperature) to enhance product synthesis nih.gov. Understanding the changes in cellular metabolism during fermentation through 'omics' technologies can guide the rational design of culture media and processes nih.gov.

Synthetic biology offers powerful tools for the engineered biosynthesis of complex natural products like this compound in heterologous hosts. This field combines engineering principles with biology to design and assemble new biological systems, including novel microbes chiefscientist.gov.au.

Key aspects of synthetic biology approaches for this compound biosynthesis include:

Pathway Elucidation and Reconstruction: Identifying and understanding the complete biosynthetic pathway of this compound is a prerequisite. The biosynthesis of hirsutenoids involves the cyclization of farnesyl-pyrophosphate (FPP) by sesquiterpene synthases (STSs) asm.orgnih.gov. Subsequent modifications, often catalyzed by enzymes like P450 monooxygenases, lead to the diverse structures of hirsutenoids asm.orgresearchgate.net.

Heterologous Expression: Once the biosynthetic genes are identified, they can be introduced into amenable microbial cell factories, such as yeast (e.g., Saccharomyces cerevisiae or Candida tropicalis) or bacteria (e.g., Escherichia coli), which are easier to manipulate genetically and can be scaled for production asm.orgnih.govnih.gov. The successful cloning and functional characterization of hirsutene synthase from S. hirsutum is a crucial step towards engineered biosynthesis asm.orgnih.gov.

Metabolic Engineering: This involves rationally designing and engineering metabolic pathways within the host organism to maximize the production of the target compound mdpi.com. This can include optimizing gene expression, balancing metabolic fluxes, and removing bottlenecks in the pathway mdpi.com. Synthetic biology tools, such as multi-gene assembly strategies, allow for the construction of efficient synthetic metabolic pathways by combining heterologous genetic parts mdpi.com.

The identification of the hirsutene synthase as an unusual fusion protein with a 3-hydroxy-3-methylglutaryl-coenzyme A (HMGS) domain in S. hirsutum provides new insights into isoprenoid biosynthesis and highlights the potential of HMGS as a regulatory enzyme that could be exploited for metabolic engineering of hirsutenoids asm.orgnih.gov.

Future Perspectives and Research Challenges in Hirsutenol C Studies

Unexplored Biosynthetic Pathways and Enzyme Functions

The biosynthesis of hirsutane sesquiterpenoids, including Hirsutenol C, originates from the precursor farnesyl pyrophosphate (FPP) and proceeds through the formation of the characteristic 5-5-5 tricyclic hirsutane scaffold. asm.orgnih.gov Research on the fungus Stereum hirsutum has been pivotal, leading to the identification of a putative biosynthetic gene cluster (BGC) responsible for producing these compounds. nih.govacs.org A key discovery was the characterization of a unique bifunctional enzyme, a hirsutene (B1244429) synthase fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain, which initiates the pathway by cyclizing FPP to the hirsutene scaffold. asm.org

However, the journey from the basic hirsutene skeleton to the structurally diverse family of hirsutenols is paved with enzymatic reactions that are not yet fully understood. asm.orgnih.gov The BGC contains genes for various tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, which are presumed to be responsible for the oxidative modifications that create the final diversity of hirsutane derivatives. acs.orgmdpi.com While some of these enzymes, like the cytochrome P450s HirC and HirD, have been shown to perform oxidative modifications on the A-ring of the hirsutane structure, the specific enzymatic steps leading to this compound remain to be experimentally verified. acs.orgresearchgate.net

Future research must focus on the functional characterization of each putative enzyme within the hirsutane BGC. A significant challenge is to systematically express each gene and assay the resulting enzyme's activity against various hirsutane intermediates. This will clarify the precise sequence of hydroxylations, oxidations, and other modifications. Unraveling these details will not only complete the biosynthetic map to this compound but could also reveal novel enzymatic functions and mechanisms of interest for biocatalysis and synthetic biology. asm.orgrsc.org

Deeper Mechanistic Understanding of Biological Activities

Hirsutane sesquiterpenoids are noted for a spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govacs.orgmdpi.com Specifically, Hirsutenols A–C have demonstrated moderate activity against Escherichia coli. mdpi.com While these initial findings are promising, the current understanding of how these molecules exert their effects at a molecular level is superficial. Preliminary bioassays have highlighted potential therapeutic areas, but the specific cellular targets and signaling pathways modulated by this compound are unknown.

The primary challenge is to move beyond broad phenotypic screening to in-depth mechanistic studies. Future research should aim to identify the direct molecular binding partners of this compound within the cell. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to pull down and identify protein targets. Subsequent validation through genetic and pharmacological approaches would be necessary to confirm these interactions.

Furthermore, detailed cell-based assays are required to dissect the downstream consequences of these interactions. For instance, if this compound's antimicrobial activity is the focus, studies should investigate its effects on bacterial cell wall integrity, DNA replication, or metabolic pathways. medicalnewstoday.com If its reported anti-inflammatory or cytotoxic activities are pursued, research should explore its influence on key signaling cascades like NF-κB, MAP kinase pathways, or apoptosis. mdpi.com A thorough mechanistic understanding is essential for evaluating the true therapeutic potential of this compound and for guiding the development of more potent and selective derivatives.

Development of Novel Synthetic Routes and Analog Libraries

The complex, three-dimensional architecture of linear triquinane sesquiterpenoids like this compound presents a significant challenge for chemical synthesis. mdpi.com While the biosynthesis offers a blueprint, developing a practical and scalable total chemical synthesis is a major goal. A successful synthetic route would not only provide an unambiguous structural confirmation but, more importantly, would grant access to quantities of pure this compound for extensive biological evaluation.

Crucially, a robust synthetic pathway is the gateway to producing novel analogs. iiserpune.ac.in By systematically modifying the synthetic route, chemists can create a library of this compound derivatives with alterations at specific positions of the molecule. This process is fundamental for establishing Structure-Activity Relationships (SAR). SAR studies would reveal which parts of the this compound molecule are essential for its biological effects and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

The development of such analog libraries is a critical research challenge that bridges chemistry and biology. arduino.cc It requires innovative synthetic strategies to efficiently assemble the tricyclic core and introduce functional groups with high stereocontrol. nih.govmdpi.com The resulting library of compounds would be an invaluable tool for probing the mechanistic questions outlined in the previous section and for optimizing this compound as a potential lead compound for drug discovery.

Integration of Omics Data for Comprehensive this compound Research

The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding complex biological systems. nih.govfrontiersin.org For this compound, integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of its lifecycle, from creation to function.

Genomics: The identified biosynthetic gene cluster (BGC) in S. hirsutum provides the genomic foundation. asm.orgacs.org Comparative genomics across different hirsutane-producing fungal strains could reveal variations in BGCs that correlate with the production of different derivatives.

Transcriptomics: Analyzing the expression levels of the genes within the BGC under various culture conditions can reveal how the biosynthesis of this compound is regulated. This can help optimize fermentation conditions for increased yield.

Proteomics & Metabolomics: These technologies can be used to quantify the enzymes and metabolites involved in the biosynthetic pathway, providing a direct snapshot of the cellular machinery at work. nih.gov On the other end, treating target cells (e.g., bacteria or cancer cells) with this compound and analyzing the subsequent changes in their proteome and metabolome can help elucidate its mechanism of action by revealing which cellular pathways are perturbed.

The primary challenge lies in the effective integration and interpretation of these large, multi-layered datasets. mdpi.comresearchgate.net Sophisticated bioinformatics and computational modeling will be required to connect genetic information to enzymatic function, and ultimately to the biological activity of this compound. researchgate.net This integrated approach holds the potential to accelerate discovery, enabling researchers to build predictive models of both biosynthesis and bioactivity, thereby guiding future research in a more targeted and efficient manner. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Hirsutenol C’s purity and structural integrity?

- Methodological Answer : this compound, a hirsutane-type sesquiterpenoid, requires rigorous structural validation. Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks and stereochemistry (e.g., distinguishing hirsutenol derivatives like hirsutenol A vs. F) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify isolated compounds.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- Cross-referencing spectral data with existing hirsutane databases ensures reproducibility .

Q. How can researchers isolate this compound from fungal sources, and what challenges arise during extraction?

- Methodological Answer :

- Source Selection : Prioritize fungal strains in the Steraceae family, known for hirsutane production. Use taxonomic guides to verify species .

- Extraction Protocol : Employ solvent partitioning (e.g., ethyl acetate for non-polar metabolites) followed by column chromatography (silica gel or Sephadex LH-20).

- Challenges : Co-elution with structurally similar compounds (e.g., complicatic acid or chlorostereone) necessitates iterative purification steps .

Q. What biosynthetic pathways are proposed for this compound in fungi?

- Methodological Answer : this compound likely originates from the mevalonate pathway, common in fungal terpenoid biosynthesis. Key steps include:

- Farnesyl Pyrophosphate (FPP) Cyclization : Catalyzed by sesquiterpene synthases to form the hirsutane core.

- Post-Cyclization Modifications : Oxidative tailoring (e.g., hydroxylation, methylation) mediated by cytochrome P450 enzymes. Comparative genomic analysis of hirsutane-producing fungi can identify candidate genes .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictory findings (e.g., varying IC50 values in cytotoxicity assays) demand:

- Systematic Literature Review : Map studies by fungal source, assay methodology, and cell lines used.

- Replication Studies : Standardize protocols (e.g., cell culture conditions, positive controls) to isolate variables .

- Data Triangulation : Combine in vitro, in silico (molecular docking), and structural-activity relationship (SAR) analyses to identify confounding factors (e.g., impurity interference) .

Q. What experimental design principles apply to in vivo studies investigating this compound’s pharmacological potential?

- Methodological Answer :

- Animal Model Selection : Use disease-specific models (e.g., murine inflammation assays for anti-inflammatory claims).

- Dose Optimization : Conduct pharmacokinetic studies to establish bioavailability and toxicity thresholds.

- Control Groups : Include vehicle controls and reference compounds (e.g., dexamethasone for anti-inflammatory comparisons).

- Ethical Compliance : Adhere to institutional guidelines for humane endpoints and sample sizes .

Q. How can computational models predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2 for anti-inflammatory activity). Validate with crystallographic data if available.

- QSAR Modeling : Correlate structural features (e.g., hydroxyl group positioning) with bioactivity using datasets from analogous hirsutanes .

- Machine Learning : Train models on fungal terpenoid libraries to predict novel targets or synthetic routes .

Methodological Frameworks

- PICOT/FINER Criteria : Refine research questions by defining Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate), and Timeframe (acute vs. chronic exposure). Ensure feasibility and novelty using FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Contradiction Analysis : Apply iterative qualitative coding to identify patterns in conflicting results, followed by hypothesis-driven experiments to resolve ambiguities .

Literature and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.